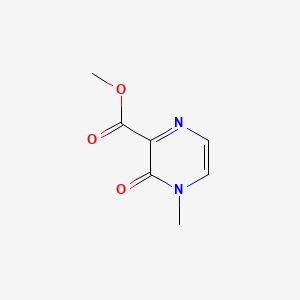
Methyl4-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate is a heterocyclic organic compound that belongs to the pyrazine family Pyrazines are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of methyl 3-amino-6-bromopyrazine-2-carboxylate with suitable reagents to form the desired compound . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrazine derivatives.
Scientific Research Applications
Methyl 4-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of Methyl 4-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential antitumor effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 4-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate include other pyrazine derivatives such as:
- Methyl 6-bromo-3-oxo-3,4-dihydropyrazine-2-carboxylate
- 3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate
Uniqueness
What sets Methyl 4-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate apart from similar compounds is its specific substitution pattern and the resulting biological activities. The presence of the methyl and oxo groups at specific positions on the pyrazine ring can significantly influence its chemical reactivity and biological properties, making it a unique and valuable compound for research and industrial applications.
Properties
CAS No. |
114698-43-0 |
|---|---|
Molecular Formula |
C7H8N2O3 |
Molecular Weight |
168.152 |
IUPAC Name |
methyl 4-methyl-3-oxopyrazine-2-carboxylate |
InChI |
InChI=1S/C7H8N2O3/c1-9-4-3-8-5(6(9)10)7(11)12-2/h3-4H,1-2H3 |
InChI Key |
DRHKJVQKFFJHQG-UHFFFAOYSA-N |
SMILES |
CN1C=CN=C(C1=O)C(=O)OC |
Synonyms |
Pyrazinoic acid, 3,4-dihydro-4-methyl-3-oxo-, methyl ester (6CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















